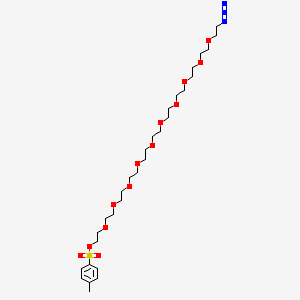
N3-PEG11-Tos
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-PEG11-Tos, also known as Azido-PEG11-Tosylate, is a heterobifunctional polyethylene glycol (PEG) derivative. This compound features an azide group (N3) at one end and a tosyl (p-toluenesulfonyl) group at the other. The PEG11 spacer consists of eleven ethylene glycol units, providing flexibility and solubility in both aqueous and organic solvents. This compound is widely used in bioconjugation, drug delivery, and material science due to its ability to link biomolecules and other compounds through click chemistry and other coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-PEG11-Tos typically involves the following steps:
-
Activation of PEG: : Polyethylene glycol (PEG) is first activated by converting it into a PEG-tosylate. This is achieved by reacting PEG with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
-
Introduction of Azide Group: : The PEG-tosylate is then reacted with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This nucleophilic substitution reaction replaces the tosyl group with an azide group, yielding this compound. The reaction is typically performed at elevated temperatures (50-80°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
-
Bulk Activation: : Large quantities of PEG are activated using tosyl chloride in industrial reactors. The reaction conditions are optimized for maximum yield and purity.
-
Azidation: : The activated PEG is then subjected to azidation using sodium azide. Industrial processes often employ continuous flow reactors to enhance reaction efficiency and safety, given the potentially hazardous nature of azide compounds.
Analyse Chemischer Reaktionen
Types of Reactions
N3-PEG11-Tos undergoes several types of chemical reactions, including:
-
Click Chemistry: : The azide group readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, making it useful for bioconjugation and material science applications.
-
Nucleophilic Substitution:
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts (e.g., CuSO4 and sodium ascorbate) are commonly used under mild conditions (room temperature to 40°C).
Nucleophilic Substitution: Sodium azide, thiols, and amines are typical nucleophiles used in substitution reactions, often in solvents like DMF or DMSO.
Major Products
Click Chemistry: The primary product is a triazole-linked compound.
Nucleophilic Substitution: Products vary depending on the nucleophile used, resulting in azido-PEG derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N3-PEG11-Tos has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry and other coupling reactions.
Biology: Facilitates the labeling and modification of biomolecules, such as proteins and nucleic acids, for imaging and functional studies.
Medicine: Employed in drug delivery systems to enhance the solubility, stability, and bioavailability of therapeutic agents.
Industry: Utilized in the development of advanced materials, including hydrogels, nanoparticles, and surface coatings.
Wirkmechanismus
The mechanism of action of N3-PEG11-Tos primarily involves its functional groups:
Azide Group: The azide group participates in click chemistry reactions, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it ideal for bioconjugation and material modification.
Tosyl Group:
Vergleich Mit ähnlichen Verbindungen
N3-PEG11-Tos can be compared with other PEG derivatives, such as:
N3-PEG4-Tos: Similar structure but with a shorter PEG spacer (four ethylene glycol units). This compound offers greater flexibility and solubility.
N3-PEG11-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of a tosyl group. NHS esters are more reactive towards amines, making them suitable for protein conjugation.
N3-PEG11-Mal: Features a maleimide group instead of a tosyl group. Maleimides are highly reactive towards thiols, useful for thiol-specific conjugation.
This compound stands out due to its balanced reactivity and versatility, making it a valuable tool in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C29H51N3O13S |
|---|---|
Molekulargewicht |
681.8 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C29H51N3O13S/c1-28-2-4-29(5-3-28)46(33,34)45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-31-32-30/h2-5H,6-27H2,1H3 |
InChI-Schlüssel |
XSLJGWDCKFVDFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-2-ylethynyl)phenyl]butanamide](/img/structure/B12100541.png)
![17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12100543.png)

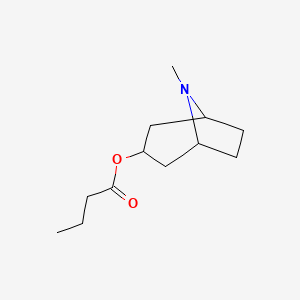


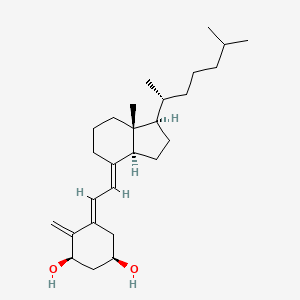
![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12100593.png)
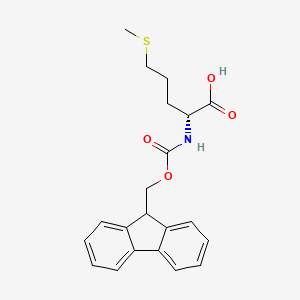
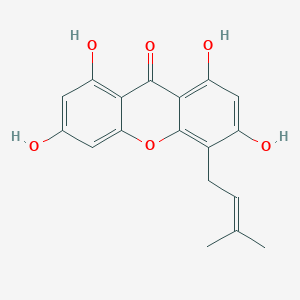
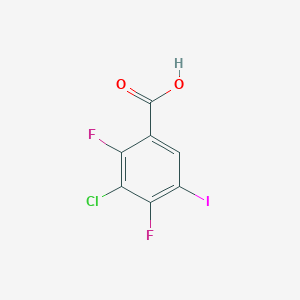
![4-Methyl-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12100606.png)
![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrochloride](/img/structure/B12100612.png)
